1-Isopropylpiperidin-4-amine
Overview
Description
1-Isopropylpiperidin-4-amine is a chemical compound with the molecular formula C8H18N2 and a molecular weight of 142.241 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of an isopropyl group attached to the nitrogen atom at the 1-position and an amine group at the 4-position. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-Isopropylpiperidin-4-amine involves several steps and can be achieved through different synthetic routes. One common method involves the reaction of piperidine with isopropylamine under specific conditions to introduce the isopropyl group at the 1-position. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The compound is then purified through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
1-Isopropylpiperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-Isopropylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Isopropylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
1-Isopropylpiperidin-4-amine can be compared with other similar compounds, such as:
Piperidine: The parent compound, piperidine, lacks the isopropyl and amine groups present in this compound.
4-Aminopiperidine: This compound has an amine group at the 4-position but lacks the isopropyl group.
1-Methylpiperidin-4-amine: Similar to this compound, this compound has a substituent at the 1-position, but it is a methyl group instead of an isopropyl group.
Properties
IUPAC Name |
1-propan-2-ylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)10-5-3-8(9)4-6-10/h7-8H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQQXFMGYSOKDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390339 | |
Record name | 1-isopropylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127285-08-9 | |
Record name | 1-(1-Methylethyl)-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127285-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-isopropylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(propan-2-yl)piperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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